

Synthesis and Purification of Cefcapene Pivoxil Hydrochloride: A Laboratory Guide

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Compound of Interest

Compound Name: Cefcapene pivoxil hydrochloride

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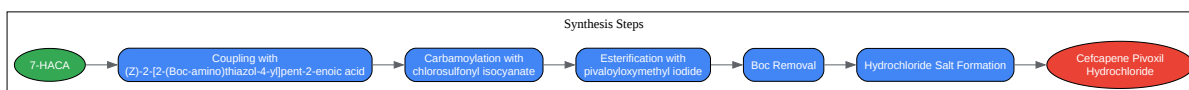
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of **Cefcapene pivoxil hydrochloride**, a third-generation oral cephalosporin antibiotic. The following sections outline the chemical pathways, experimental procedures, and analytical methods for laboratory-scale production of this active pharmaceutical ingredient.

Synthesis of Cefcapene Pivoxil Hydrochloride

Cefcapene pivoxil hydrochloride can be synthesized through various routes. A common and practical approach involves the use of 7-amino-3-(hydroxymethyl)cephalosporanic acid (7-HACA) as a starting material. This method proceeds through the coupling of 7-HACA with the side chain, followed by carbamoylation, esterification, and final deprotection and salt formation.

A schematic of the synthesis workflow is presented below:



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Figure 1: General workflow for the synthesis of **Cefcapene pivoxil hydrochloride**.

Experimental Protocol: Synthesis from 7-HACA[1]

This protocol describes a practical synthesis route starting from 7-amino-3-(hydroxymethyl)cephalosporanic acid (7-HACA).

Materials:

- 7-amino-3-(hydroxymethyl)cephalosporanic acid (7-HACA)
- (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid
- Chlorosulfonyl isocyanate
- Diisopropylamine
- Pivaloyloxymethyl iodide
- Appropriate solvents and reagents for reaction and work-up

Procedure:

- Coupling and Carbamoylation:
 - React 7-HACA with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid.
 - Follow with carbamoylation using chlorosulfonyl isocyanate.
 - Precipitate the intermediate product with diisopropylamine. This continuous procedure introduces the thiazole side chain and the carbamoyl group.
- Esterification:
 - Esterify the intermediate from the previous step with pivaloyloxymethyl iodide to modify the C4 carboxyl group, affording Boc-cefcapene pivoxil.
- Deprotection and Hydrochloride Formation:

- Remove the Boc protecting group.
- Subsequently, form the hydrochloride salt to yield the final product, **Cefcapene pivoxil hydrochloride**.

Alternative Synthesis Route from BCN[2]

An alternative synthesis method utilizes BCN as the starting material.

Procedure:

- React BCN with an aqueous mineral acid solution in a suitable solvent.
- After reaction completion, add formic acid and concentrated hydrochloric acid at 0-5°C.
- Introduce an aqueous sodium bicarbonate solution and iodomethyl pivalate, maintaining the pH at 5-6.
- After the reaction, concentrate the organic layer under reduced pressure.
- Add a suitable solvent and adjust the pH with dilute hydrochloric acid to induce crystallization.
- Isolate the product by filtration and dry to obtain **Cefcapene pivoxil hydrochloride**.

Purification of Cefcapene Pivoxil Hydrochloride

Purification of the crude product is crucial to achieve the desired purity for pharmaceutical applications. A common method involves recrystallization from a suitable solvent system.

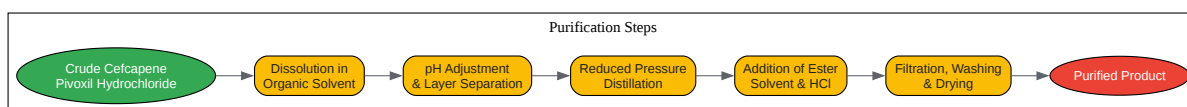
Experimental Protocol: Recrystallization[3]

Procedure:

- Dissolve the crude **Cefcapene pivoxil hydrochloride** product in an appropriate solvent.
- Adjust the pH of the solution and allow the layers to separate.
- Collect the organic layer and distill it under reduced pressure to recover the organic solvent.

- Add an ester crystallization solvent to the distillation residue.
- Control the temperature and add a hydrochloric acid solution for salification.
- Allow the crystals to grow, then filter, wash, and dry the purified **Cefcapene pivoxil hydrochloride**.

A logical diagram for the purification process is as follows:



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Figure 2: Workflow for the purification of **Cefcapene pivoxil hydrochloride**.

Data Presentation

The following tables summarize quantitative data reported in various synthesis and purification procedures.

Table 1: Synthesis Yield and Purity

Starting Material	Key Reagents	Overall Yield (%)	Purity (%)	Reference
7-HACA	(Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid, Chlorosulfonyl isocyanate, Pivaloyloxymethyl iodide	36	Not Specified	[1]
BCN	Formic acid, Concentrated HCl, Iodomethyl pivalate	82	98.5	[2]

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of **Cefcapene pivoxil hydrochloride** and identifying any related substances or degradation products.

HPLC Method for Related Substances[4]

The Japanese Pharmacopoeia outlines an HPLC method using size exclusion chromatography (SEC) for the determination of polymer impurities.

Table 2: HPLC Conditions for Purity Analysis

Parameter	Condition
Column	TSKgel G2000HHR, 5 μ m, 7.8mm ID x 30cm
Mobile Phase	30mmol/L LiBr in DMF
Flow Rate	0.33mL/min (adjusted for a retention time of ~22 minutes for Cefcapene pivoxil hydrochloride)
Detection	UV at 280nm
Temperature	25°C
Injection Volume	20 μ L

Stability-Indicating HPLC Method[5]

A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed to quantify Cefcapene pivoxil in the presence of its degradation products.

Table 3: Stability-Indicating HPLC Conditions

Parameter	Condition
Column	Lichrospher RP-18 (250 mm \times 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and a mixture of 10 mmol L ⁻¹ citric acid and 18 mmol L ⁻¹ potassium chloride (45:55 v/v)
Flow Rate	1 mL min ⁻¹
Detection	UV at 270 nm
Temperature	30 °C

This method is selective for Cefcapene pivoxil in the presence of degradation products formed under various stress conditions such as acid hydrolysis, oxidation, and thermal degradation.[3]

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